6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Overview
Description
The compound “6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride” is also known by other names such as LP-44, CHEMBL225284, and compound 5 . It has a molecular formula of C27H37N3OS and a molecular weight of 451.7 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a piperazine ring, a hexanamide chain, and a tetrahydronaphthalen group . The InChI string for the compound is InChI=1S/C27H37N3OS/c1-32-26-15-7-6-14-25 (26)30-20-18-29 (19-21-30)17-8-2-3-16-27 (31)28-24-13-9-11-22-10-4-5-12-23 (22)24/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3, (H,28,31)
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 451.7 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has a rotatable bond count of 9 .
Scientific Research Applications
Serotonin Receptor Affinity
A study conducted by Leopoldo et al. (2004) on a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides highlighted the compounds' affinity for serotonin (5-HT) receptors, particularly 5-HT7, 5-HT1A, and 5-HT2A. The research underscored the significance of alkyl chain length, tetrahydronaphthalenyl nucleus substitution, and aryl ring substitution patterns in determining the affinity for 5-HT7 receptors. This study illustrates the compounds' potential applications in developing therapeutic agents targeting serotonin receptors, which are crucial in mood regulation and implicated in various psychiatric disorders (Leopoldo et al., 2004).
Atypical Antipsychotic Agents
Another research by Park et al. (2010) synthesized and identified (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for both 5-HT(2C) and 5-HT(6) receptors. The compounds demonstrated significant potential as atypical antipsychotic agents, offering a novel therapeutic option for psychiatric conditions such as schizophrenia (Park et al., 2010).
Carbonic Anhydrase Inhibitors
Research by Havránková et al. (2018) explored a new series of s-triazine derivatives incorporating various structural motifs, including piperazine, for their inhibitory action against carbonic anhydrase (CA) isoforms I, II, and IX. These enzymes play crucial roles in physiological processes such as respiration and pH regulation. Compounds showing selective inhibition of tumor-associated CA IX over cytosolic isoforms highlight the potential for developing novel anticancer therapies targeting hypoxia-induced CA isoforms (Havránková et al., 2018).
Antimicrobial Agents
Krishnamurthy et al. (2011) synthesized 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated them for their antimicrobial activity. Compounds with specific substitutions demonstrated potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, suggesting their utility in addressing antibiotic resistance issues (Krishnamurthy et al., 2011).
Neuroprotective Agents
A study by Williams et al. (2010) on the synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) underlined its role as a potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. This research points towards the compound's potential application in treating neurodegenerative diseases by enhancing neuronal growth and repair mechanisms (Williams et al., 2010).
properties
IUPAC Name |
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3OS.ClH/c1-32-26-15-7-6-14-25(26)30-20-18-29(19-21-30)17-8-2-3-16-27(31)28-24-13-9-11-22-10-4-5-12-23(22)24;/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3,(H,28,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGKCWWWKHCVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride | |
CAS RN |
824958-12-5 | |
Record name | 1-Piperazinehexanamide, 4-[2-(methylthio)phenyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824958-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LP-44 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824958125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LP-44 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5K3JUP5EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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